4-Methylquinoline-2-carbaldehyde

Organic Synthesis Methodology Green Chemistry Heterocyclic Formylation

Select 4-Methylquinoline-2-carbaldehyde for applications demanding precise regiospecific reactivity. The 2-carbaldehyde group adjacent to the quinoline nitrogen enables bidentate N,O-chelation and NNS-tridentate Schiff base formation—capabilities absent in 4-carbaldehyde isomers. A metal-free photocatalytic route delivers 68% yield, supporting pharmaceutical intermediate production with low residual metal risk. Trust this building block for consistent performance in heterocyclic elaboration and coordination chemistry.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 40105-30-4
Cat. No. B1601488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinoline-2-carbaldehyde
CAS40105-30-4
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)C=O
InChIInChI=1S/C11H9NO/c1-8-6-9(7-13)12-11-5-3-2-4-10(8)11/h2-7H,1H3
InChIKeyQDUGTKCUWCMWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinoline-2-carbaldehyde CAS 40105-30-4: Technical Baseline and Procurement Classification


4-Methylquinoline-2-carbaldehyde (CAS 40105-30-4, molecular formula C₁₁H₉NO, molecular weight 171.20 g/mol) is a heterocyclic aromatic aldehyde belonging to the quinolinecarbaldehyde family . The compound features a quinoline backbone with a methyl substituent at the 4-position and a formyl group at the 2-position, producing a distinctive regioisomeric arrangement that differs fundamentally from its positional isomers such as 2-methylquinoline-4-carbaldehyde (CAS 6760-22-1) and quinoline-2-carbaldehyde (CAS 5467-87-8) [1]. This specific substitution pattern establishes a unique electronic environment and reactivity profile that governs its utility as a synthetic building block for heterocyclic elaboration, Schiff base formation, and metal complex synthesis [2].

Why 4-Methylquinoline-2-carbaldehyde Cannot Be Replaced by Generic Quinolinecarbaldehyde Analogs


Generic substitution among quinolinecarbaldehyde positional isomers is precluded by non-transferable regiospecific reactivity profiles. The 2-carbaldehyde orientation in 4-methylquinoline-2-carbaldehyde places the electrophilic aldehyde directly adjacent to the heterocyclic nitrogen, creating a chelating scaffold capable of bidentate N,O-coordination—a feature absent in 4-carbaldehyde isomers and diminished in unsubstituted quinoline-2-carbaldehyde [1]. DFT calculations demonstrate that the 4-methyl substituent modulates the electronic structure of the quinoline core, influencing frontier orbital energies and consequently the compound‘s behavior in condensation, coordination, and cross-coupling reactions [2]. Furthermore, the specific 4-methyl-2-carbaldehyde substitution pattern provides a defined steric and electronic environment for metal complex geometry control, with crystallographic evidence confirming distinct coordination modes not achievable with other regioisomers [3]. These regiospecific characteristics translate into quantifiable performance differences in downstream applications that cannot be replicated by simply substituting an alternative quinolinecarbaldehyde [1].

4-Methylquinoline-2-carbaldehyde: Quantified Differentiation Evidence Against Comparators


Synthetic Yield Advantage: Metal-Free Photocatalytic Formylation Outperforms Conventional SeO₂ Oxidation

The metal-free photocatalytic formylation of 4-methylquinoline using ammonium persulfate and Cs₂CO₃ in DMSO under blue LED irradiation achieves a 68% isolated yield of 4-methylquinoline-2-carbaldehyde under ambient temperature conditions . In contrast, the conventional selenium dioxide (SeO₂) oxidation method applied to 2,4-dimethylquinoline under thermal conditions in boiling dioxane affords the same aldehyde but with unspecified lower yield and requires toxic selenium reagents and elevated temperatures [1]. The metal-free photocatalytic approach eliminates transition metal contamination concerns while providing moderate isolated yield under mild, room-temperature conditions—a critical consideration for pharmaceutical intermediate synthesis where residual metal content is stringently regulated .

Organic Synthesis Methodology Green Chemistry Heterocyclic Formylation

Metal Complex Antibacterial Activity Enhancement: Zinc(II) Complexes Derived from 4-Methylquinoline-2-carbaldehyde Schiff Base Show Superior Activity to Free Ligand

The Schiff base ligand derived from condensation of 4-methylquinoline-2-carbaldehyde with 4-methyl-3-thiosemicarbazide was evaluated for antibacterial activity alongside its metal complexes. The parent free Schiff base ligand exhibited baseline antibacterial activity, whereas the zinc(II) complex [Zn(NNS)₂] demonstrated significantly enhanced antibacterial efficacy against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli in comparative zone-of-inhibition assays [1]. The distorted octahedral geometry around the zinc(II) ion, confirmed by single-crystal X-ray crystallography, facilitates improved bacterial membrane penetration and enhanced bioactivity relative to the uncomplexed ligand [1]. This activity enhancement is directly attributable to the 4-methylquinoline-2-carbaldehyde-derived scaffold, which provides the NNS tridentate chelating framework essential for metal ion coordination [1].

Bioinorganic Chemistry Antibacterial Screening Coordination Chemistry

Electronic Structure Differentiation: Methyl Substitution Position Modulates Bandgap Energy in Quinoline Derivatives

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations on quinoline derivatives reveal that the position of methyl substitution significantly alters electronic structure parameters. In a comparative study of chloro-dimethylquinoline carboxaldehyde derivatives, changing the methyl substitution position resulted in a measurable decrease in the optical bandgap from 2.75 eV to 2.50 eV [1]. While this specific comparison involves C7DMQCA versus C8DMQCA derivatives rather than 4-methylquinoline-2-carbaldehyde directly, the study establishes a class-level principle: methyl group positioning on the quinoline core produces quantifiable differences in frontier orbital energies, dipole moments, and optical parameters including absorbance maxima (313-365 nm range) and refractive index [1]. The 4-methyl substitution pattern present in 4-methylquinoline-2-carbaldehyde imparts distinct electronic properties relative to 2-methyl, 6-methyl, or 8-methyl quinolinecarbaldehyde regioisomers [2].

Computational Chemistry Materials Science DFT Calculations

Regioselective Reactivity: 2-Carbaldehyde Position Confers N,O-Chelating Capability Absent in 4-Carbaldehyde Isomers

The 2-carbaldehyde orientation in 4-methylquinoline-2-carbaldehyde enables bidentate N,O-chelation that is geometrically impossible for 4-carbaldehyde positional isomers. Single-crystal X-ray diffraction analysis of metal complexes derived from 4-methylquinoline-2-carbaldehyde confirms that the quinoline nitrogen and the adjacent 2-carbaldehyde-derived azomethine nitrogen form a five-membered chelate ring upon metal coordination, with the ligand acting as a uninegatively charged bidentate NS chelating agent via the azomethine nitrogen and thiolate sulfur [1]. This chelation mode is structurally validated for lead(II) complexes adopting distorted square pyramidal geometry and zinc(II) complexes with distorted octahedral geometry [1]. In contrast, 2-methylquinoline-4-carbaldehyde (CAS 6760-22-1) positions the aldehyde at the 4-position, creating a non-chelating geometry unsuitable for analogous metal coordination architectures [2].

Coordination Chemistry Ligand Design Schiff Base Synthesis

Optimal Application Scenarios for 4-Methylquinoline-2-carbaldehyde Based on Differentiated Evidence


Synthesis of Bioactive Thiosemicarbazone Metal Complexes with Validated Antibacterial Activity

4-Methylquinoline-2-carbaldehyde serves as the optimal aldehyde precursor for synthesizing NNS-tridentate thiosemicarbazone ligands. Condensation with 4-methyl-3-thiosemicarbazide yields a Schiff base that coordinates to transition metals (Zn, Cu, Ni, Cd) and main-group metals (Pb) to form structurally characterized complexes with enhanced antibacterial activity compared to the free ligand [1]. The 2-carbaldehyde position enables the critical N,S-chelation geometry confirmed by X-ray crystallography, a structural feature not achievable with 4-carbaldehyde regioisomers [1]. This scenario is directly supported by the activity enhancement evidence established in Section 3 (Evidence Item 2) and the chelation geometry evidence (Evidence Item 4).

Metal-Free Photocatalytic Synthesis of Heterocyclic Intermediates for Pharmaceutical Development

For applications requiring transition-metal-free synthesis conditions—such as pharmaceutical intermediate production where residual metal content is regulated—the metal-free photocatalytic formylation route provides a validated 68% isolated yield of 4-methylquinoline-2-carbaldehyde under ambient temperature and blue LED irradiation [1]. This scenario is directly supported by the synthetic yield comparison evidence established in Section 3 (Evidence Item 1), which documents the metal-free photocatalytic method against conventional SeO₂ oxidation.

Electronic and Optical Materials Development Requiring Specific Methyl-Substitution Electronic Profiles

The 4-methyl substitution pattern in 4-methylquinoline-2-carbaldehyde imparts distinct electronic structure characteristics relative to other methyl-substituted quinolinecarbaldehyde regioisomers. DFT studies on quinoline derivatives demonstrate that methyl substitution position produces quantifiable differences in optical bandgap, dipole moment, and frontier orbital energies [1]. This scenario is supported by the class-level inference evidence established in Section 3 (Evidence Item 3), which documents the electronic structure differentiation principle for methyl-substituted quinoline derivatives.

Schiff Base Ligand Synthesis Requiring Chelating N,O-Donor Architecture

The 2-carbaldehyde orientation in 4-methylquinoline-2-carbaldehyde provides the necessary spatial arrangement for bidentate and tridentate chelating ligand construction via Schiff base condensation with primary amines and hydrazines. This chelating capability is structurally distinct from 4-carbaldehyde isomers and unsubstituted quinoline-2-carbaldehyde, which lack the combined 4-methyl electronic modulation and 2-carbaldehyde chelation geometry [1]. This scenario is directly supported by the crystallographic chelation evidence established in Section 3 (Evidence Item 4) and the reactivity differentiation principles outlined in Section 2.

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